The mechanism of action for 2-(Piperidin-4-yloxy)benzoic acid derivatives varies depending on the specific compound and its target. Some derivatives act as enzyme inhibitors, such as Factor B inhibitors in the complement pathway [], chymase inhibitors [], or phosphodiesterase-4 (PDE4) inhibitors []. Others function as receptor antagonists, such as oxytocin antagonists [] or histamine H3 receptor inverse agonists []. The specific interactions responsible for these activities depend on the derivative's structure.
Applications
Medicinal Chemistry: These compounds have been explored for their potential as therapeutic agents in treating various diseases. For example, they have shown promise as anti-HIV agents [], inhibitors of osteoclast activity [], and treatments for respiratory diseases [].
Materials Science: Some derivatives, particularly those incorporating long alkyl chains or specific functional groups, may exhibit liquid crystal properties [], opening up potential applications in displays, sensors, and other material science areas.
Related Compounds
5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine
Compound Description: 5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine is a crucial intermediate compound in the synthesis of a novel class of deoxycytidine kinase (dCK) inhibitors. [] These inhibitors are being investigated for their potential in treating various diseases, including cancer. []
Compound Description: 2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine is described as a key intermediate in the synthesis of various pharmaceutical compounds. [] A new method for its purification has been developed to improve the efficiency and yield of the process. []
Compound Description: SUVN-G3031 is a novel, potent, and selective histamine H3 receptor inverse agonist. [] It exhibits robust wake-promoting activity in preclinical models and is under investigation for treating sleep disorders. []
Compound Description: L-372,662 is a potent oxytocin antagonist that shows promise for oral administration due to its favorable pharmacokinetic profile. [] It exhibits high selectivity for the human oxytocin receptor over the human arginine vasopressin receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Endosidin 2 (ES2) is a cell-permeable benzylidene-benzohydrazide that binds to the exocyst component of the 70 kDa (EXO70) subunit of the exocyst complex (Kd = 253 μM, EXO70A1). ES2 binding inhibits exocytosis and endosomal recycling in plant and mammalian cells. ES2 disrupts protein trafficking between the endosome and plasma membrane, which enhances trafficking to the vacuole for degradation. It also inhibits recycling of endocytosed transferrin to the plasma membrane in HeLa cells and can target multiple isoforms of mammalian EXO70, resulting in misregulation of exocytosis.
Glycocholic acid-d4 is intended for use as an internal standard for the quantification of glycocholic acid by GC- or LC-MS. Glycocholic acid is a glycine-conjugated form of the primary bile acid cholic acid and has roles in the emulsification of fats. It reduces expression of the gene encoding the farnesoid X receptor (FXR) and increases expression of the genes encoding the bile acid receptors TGR5 and S1PR2 in SNU-245 cells when used at a concentration of 1.6 μmol/ml. Glycocholic acid (250 μM) increases the intracellular accumulation and cytotoxicity of epirubicin in Caco-2 cells, as well as decreases expression of the genes encoding multidrug resistance protein 1 (MDR1), MDR-associated protein 1 (MRP1), and MRP2 when used alone or in combination with epirubicin. It increases absorption of epirubicin into everted sacs of rat ileum and jejunum when used at a concentration of 250 μM. The bile acid composition ratio of glycocholic acid is elevated in bile of patients with cholangiocarcinoma compared with patients with pancreatic cancer or benign biliary diseases. Serum levels of glycocholic acid are elevated in patients with hepatocellular carcinoma compared with healthy individuals. Glycocholic acid-d4 is intended for use as an internal standard for the quantification of glycocholic acid by GC- or LC-MS. Glycocholic acid is a natural secondary bile acid formed by the conjugation of cholic acid and glycine. It acts as a detergent to solubilize fats for absorption and is itself absorbed. Like other bile acids, glycocholic acid exists as an anion at physiological pH and requires a carrier for transport across the membranes of the enterohepatic tissues.
An internal standard for the quantification of glycochenodeoxycholic acid (GCDCA;) by GC- or LC-MS. GCDCA is a glycine-conjugated form of the primary bile acid chenodeoxycholic acid. It reduces formation of cholic acid in primary human hepatocytes when used at a concentration of 100 µM. GCDCA (50, 75, and 100 µM) reduces the number of LC3 puncta, a marker of autophagy, and is cytotoxic to L-02 hepatocytes. GCDCA (50 µM) induces apoptosis in isolated rat hepatocytes, an effect that can be blocked by the protein kinase C (PKC) inhibitor chelerythrine. Fecal levels of GCDCA are decreased in a rat model of high-fat diet-induced obesity compared with rats fed a normal diet. Glycochenodeoxycholic acid-d4 (GCDCA-d4) is intended for use as an internal standard for the quantification of GCDCA by GC- or LC-MS. GCDCA is a bile salt formed in the liver by conjugation of chenodeoxycholate with glycine. It acts as a biosurfactant to solubilize lipids for absorption and is itself absorbed.
Ursodeoxycholic acid-d4 (UDCA-d4) is intended for use as an internal standard for the quantification of UDCA by GC- or LC-MS. UDCA is a secondary bile acid formed via epimerization of chenodeoxycholic acid (CDCA;). UDCA is also a metabolite of lithocholic acid (LCA;) in human liver microsomes. It inhibits taurocholic acid uptake in HeLa cells expressing recombinant sodium/taurocholate cotransporting polypeptide (NTCP) with an IC50 value of 3.6 μM. UDCA (50 μM) inhibits apoptosis induced by deoxycholic acid (DCA;) or ethanol in primary rat hepatocytes. Dietary administration of UDCA blocks DCA-induced increases in the number of TUNEL-positive hepatocytes in rats. Formulations containing UDCA have been used in the treatment of primary biliary cirrhosis. A stable-labeled internal standard suitable for quantitation ursodeoxycholic acid (UDCA) levels by LC/MS or GC/MS for clinical diagnostic testing applications such as screening for inborn errors of metabolism or monitoring bile acid therapy. Ursodeoxycholic acid (UDCA) is a secondary bile acid that helps regulate cholesterol.
AZ82 is a small molecule inhibitor of KIFC1/HSET, a kinesin-14 family protein that is important for assembling bipolar spindles in cancer cells containing supernumerary centrosomes. AZ82 binds to the KIFC1/microtubule complex and inhibits its microtubule-stimulated activity (IC50 = 300 nM) in an ATP-competitive (Ki = 43 nM) and microtubule-noncompetitive manner but does not inhibit basal KIFC1 activity at a concentration of 100 µM. It is selective for KIFC1 over a panel of nine kinesin motor proteins at a concentration of 5 µM. AZ82 induces multipolar spindle formation in cancer cell lines with high (BT549), but not low (HeLa and MCF-7), numbers of extra chromosomes.